N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide
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Overview
Description
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, and medicine. This compound features a trifluoromethyl group, a nitrobenzene moiety, and a sulfanyl linkage, which contribute to its distinctive properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide typically involves multiple steps:
Formation of the Sulfanyl Intermediate: The initial step involves the reaction of 3-(trifluoromethyl)benzyl chloride with sodium sulfide to form 3-(trifluoromethyl)benzyl sulfide.
Alkylation: The sulfide intermediate is then alkylated with 2-bromo-2-methylpropane to yield 2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propane.
Amidation: The final step involves the reaction of the alkylated product with 4-nitrobenzenecarboxylic acid chloride in the presence of a base such as triethylamine to form the desired carboxamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of purification techniques such as recrystallization and chromatography to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: The nitro group in the compound can be reduced to an amine group under suitable conditions using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the benzyl position, where the trifluoromethyl group can influence the reactivity.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a biochemical probe. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Medicine
In medicine, the compound is investigated for its potential therapeutic properties. The presence of the nitro group and the trifluoromethyl group can influence its pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.
Industry
In industrial applications, the compound can be used in the development of specialty chemicals and materials. Its unique chemical structure allows for the creation of products with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity through hydrophobic interactions, while the nitro group can participate in redox reactions, influencing the compound’s biological activity. The sulfanyl group can also play a role in modulating the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)urea: This compound shares a similar sulfanyl and trifluoromethyl structure but differs in the presence of a urea group instead of a nitrobenzenecarboxamide.
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-5-nitropyridin-2-amine: This compound has a similar trifluoromethyl and sulfanyl structure but features a nitropyridine moiety instead of a nitrobenzene moiety.
Uniqueness
N-(2-methyl-2-{[3-(trifluoromethyl)benzyl]sulfanyl}propyl)-4-nitrobenzenecarboxamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[2-methyl-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]propyl]-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19F3N2O3S/c1-18(2,28-11-13-4-3-5-15(10-13)19(20,21)22)12-23-17(25)14-6-8-16(9-7-14)24(26)27/h3-10H,11-12H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWNXVJAHXZBSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1=CC=C(C=C1)[N+](=O)[O-])SCC2=CC(=CC=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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